molecular formula C9H12O2 B1598352 7,7-Dimethylbicyclo[2.2.1]heptane-2,3-dione CAS No. 4183-87-3

7,7-Dimethylbicyclo[2.2.1]heptane-2,3-dione

Cat. No. B1598352
CAS RN: 4183-87-3
M. Wt: 152.19 g/mol
InChI Key: KXJVWNBVRRZEHH-UHFFFAOYSA-N
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Description

7,7-Dimethylbicyclo[2.2.1]heptane-2,3-dione, also known as 7,7-Dimethylbicyclo[2.2.1]heptan-2-one, is a chemical compound with the molecular formula C9H14O . It is also referred to by other names such as α-Fenchocamphorone .


Molecular Structure Analysis

The molecular structure of 7,7-Dimethylbicyclo[2.2.1]heptane-2,3-dione can be viewed using computational chemistry tools . The compound has a bicyclic structure with two fused rings .

Scientific Research Applications

Chemical Derivatives and Reactions

  • Derivative Formation : The product of methylmagnesium iodide on bicyclo[2.2.1]heptane-2,5-dione can be converted into various derivatives, including 1,4-dimethylbicyclo[2.2.1]heptane-2-exo-5-endo-diol and 1,4-dimethylbicyclo[2.2.1]heptane-2,5-dione, demonstrating its versatility in chemical reactions (Yates & Lynch, 1965).

Synthesis and Structural Analysis

  • Synthesis Methods : A two-step method for preparing 6,6-dimethylbicyclo[3.1.1]heptane-2,4-dione, involving isomerization and ozonolysis, highlights the compound's accessibility and potential for various applications (Childers, Wu & Marathias, 2006).
  • Crystal and Molecular Structure : The crystal structure of derivatives like 7-bromo-4,4-dimethylbicyclo[6.3.0]undecane-2,6-dione offers insights into the configuration and conformation of similar compounds, useful for material science and molecular design (Umehara, Takayanagi, Ogura & Hishida, 1978).

Pharmaceutical and Biological Research

  • Functional Monomer Synthesis : The synthesis of 2-Acrylamido-7,7-dimethyl-1-sulfomethylbicyclo[2.2.1]heptane, containing various functional groups, shows the compound's potential in pharmaceuticals and material science (Cha, 2014).
  • Novel Convulsants Synthesis : The unusual rearrangement reactions in derivatives, leading to compounds like dihydro-1,4-ethano-1H,3H-thieno[3,4-c]thiophene-3,6(4H)-dione, illustrate potential in synthesizing bioactive molecules (Kawamura & Casida, 1990).

Material Science and Polymer Research

  • Polymer Synthesis : The compound's use in synthesizing high-trans isotactic polymers via ring-opening polymerization showcases its relevance in advanced material science (Devine, Ho, Ivin, Mohamed & Rooney, 1982).

properties

IUPAC Name

7,7-dimethylbicyclo[2.2.1]heptane-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-9(2)5-3-4-6(9)8(11)7(5)10/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXJVWNBVRRZEHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1C(=O)C2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50396642
Record name 7,7-dimethylbicyclo[2.2.1]heptane-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50396642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,7-Dimethylbicyclo[2.2.1]heptane-2,3-dione

CAS RN

4183-87-3
Record name 7,7-Dimethylbicyclo[2.2.1]heptane-2,3-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4183-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7,7-dimethylbicyclo[2.2.1]heptane-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50396642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bicyclo[2.2.1]heptane-2,3-dione, 7,7-dimethyl
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
2
Citations
CS Pande, M Pelzig, JD Glass - Proceedings of the …, 1980 - National Acad Sciences
Camphorquinone-10-sulfonic acid hydrate was prepared by the action of selenous acid on camphor-10-sulfonic acid. Camphorquinone-10-sulfonylnorleucine was prepared either from …
Number of citations: 46 www.pnas.org
T Połoński, Z Dauter - Journal of the Chemical Society, Perkin …, 1986 - pubs.rsc.org
On the basis of crystallographic analysis it was established that the α-diketone chromophore in bicyclo[2.2.1]heptane-2,3-diones is planar. Cd studies of some bicyclic compounds show …
Number of citations: 4 pubs.rsc.org

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